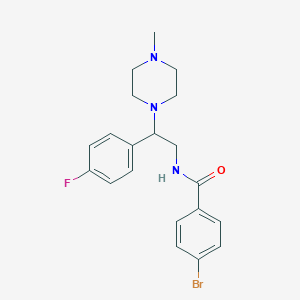

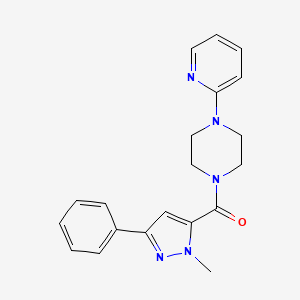

![molecular formula C18H14N2OS B2776240 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 848213-10-5](/img/structure/B2776240.png)

4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a compound that belongs to the class of thioxopyrimidines . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are known to possess diverse biological activities .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like “this compound”, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that thioxopyrimidines can be synthesized through various cyclization processes or domino reactions .Wissenschaftliche Forschungsanwendungen

Electroorganic Synthesis

The electrochemical oxidation of specific acids in the presence of nucleophiles has been studied for the synthesis of benzofuro[2,3-d]pyrimidine derivatives. This approach offers a novel pathway to produce compounds within this chemical class, showcasing an innovative method for creating potentially bioactive molecules through electroorganic synthesis (Nematollahi & Goodarzi, 2002).

Fluorescence Properties

Research into the synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine derivatives indicates potential applications in materials science, particularly for the development of new fluorescent materials. These compounds exhibit strong solid-state fluorescence, which could be harnessed for various technological applications, including sensors and optoelectronic devices (Yokota et al., 2012).

Antitumor Activity

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including their antitumor properties. For example, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives have been synthesized and shown to possess antibacterial, antioxidant, and antitubercular activities. Their potential antitumor effects are of significant interest, suggesting these compounds could serve as a basis for developing new anticancer drugs (Bhoi et al., 2016).

Antifolate Inhibitors

Compounds within this chemical class have also been explored as antifolate inhibitors, targeting key cellular processes involved in cancer cell proliferation. For instance, 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates have been synthesized and evaluated for their selective inhibitory activities toward cells expressing folate receptors. These findings underscore the potential of benzofuro[3,2-d]pyrimidine derivatives in cancer therapy, through the inhibition of specific cellular pathways (Deng et al., 2008).

Sustainable Synthesis Applications

Moreover, studies on sustainable synthesis methods for creating quinolines and pyrimidines catalyzed by manganese PNP pincer complexes offer environmentally friendly approaches to generating these compounds. Such methodologies emphasize the importance of green chemistry in the synthesis of benzofuro[3,2-d]pyrimidine derivatives and related compounds (Mastalir et al., 2016).

Zukünftige Richtungen

The potential of compounds with a pyrimidine moiety, like “4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

Wirkmechanismus

Target of Action

Similar compounds such as pyrimidine derivatives have been shown to target proteins likeCDK2 , which plays a crucial role in cell cycle regulation.

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

4-[(2-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-12-6-2-3-7-13(12)10-22-18-17-16(19-11-20-18)14-8-4-5-9-15(14)21-17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTASACXDZZEGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

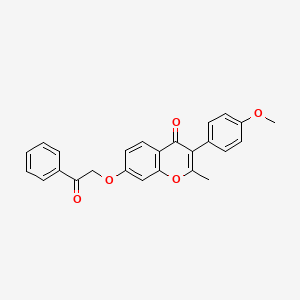

![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)

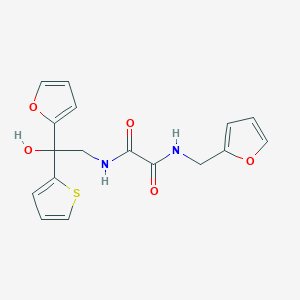

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)

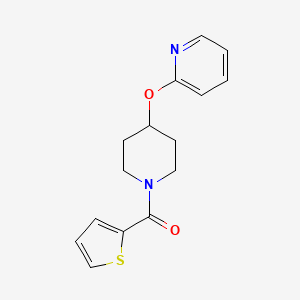

![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)